molecular formula C16H19N3O B6487792 1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine CAS No. 1286696-27-2

1-benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine

Cat. No.: B6487792
CAS No.: 1286696-27-2
M. Wt: 269.34 g/mol
InChI Key: NBRVELRYQRGYLU-UHFFFAOYSA-N
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Description

1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine is a heterocyclic compound that features a piperidine ring substituted with a benzoyl group and a pyrazolylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine has several scientific research applications:

Comparison with Similar Compounds

1-Benzoyl-4-[(1H-pyrazol-1-yl)methyl]piperidine can be compared with similar compounds such as:

    1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine: Similar structure but with an imidazole ring instead of a pyrazole ring.

    1-Benzoyl-4-[(1H-triazol-1-yl)methyl]piperidine: Contains a triazole ring, offering different chemical properties and reactivity.

    1-Benzoyl-4-[(1H-tetrazol-1-yl)methyl]piperidine: Features a tetrazole ring, which can influence its biological activity and stability.

Uniqueness: this compound is unique due to its specific combination of a benzoyl group, a pyrazole ring, and a piperidine ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

phenyl-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c20-16(15-5-2-1-3-6-15)18-11-7-14(8-12-18)13-19-10-4-9-17-19/h1-6,9-10,14H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRVELRYQRGYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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